2,5-dibromo-N-(3-pyridinyl)benzamide
Description
Properties
Molecular Formula |
C12H8Br2N2O |
|---|---|
Molecular Weight |
356.01 g/mol |
IUPAC Name |
2,5-dibromo-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H8Br2N2O/c13-8-3-4-11(14)10(6-8)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17) |
InChI Key |
VNLWZTHRSKBBBN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
2,5-Dibromo-N-(3-pyridinyl)benzamide has been investigated for various pharmacological properties, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of benzamide compounds, including this compound, exhibit significant antimicrobial properties. This compound may serve as a lead structure for developing new antimicrobial agents against resistant bacterial strains and fungi.
Anticancer Potential
The compound has shown promise in anticancer research. Studies suggest that benzamide derivatives can inhibit tumor growth and induce apoptosis in cancer cells. In particular, the presence of bromine atoms enhances the biological activity of these compounds, potentially leading to new cancer therapies.
Neuroprotective Effects
Research into related compounds has highlighted the potential neuroprotective effects of benzamide derivatives. For instance, modifications to the benzamide structure can enhance blood-brain barrier permeability, which is crucial for treating neurodegenerative diseases such as Parkinson's disease .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
- Study on Antimicrobial Activity : A study demonstrated that related benzamide compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
- Anticancer Research : In vitro studies have shown that specific derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism involves inducing apoptosis through caspase activation pathways .
- Neuroprotective Research : A recent study focused on synthesizing new benzamide derivatives with enhanced neuroprotective properties. These compounds were evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that:
- The presence of bromine atoms significantly increases biological activity.
- Substituents on the pyridine ring affect the compound's ability to penetrate biological membranes.
- Modifications to the amide group can enhance selectivity towards specific biological targets.
Comparison with Similar Compounds
Structural Analogs in Materials Science
3,5-Dibromo-N-(4-hydroxyphenyl)benzamide ():
- Synthesis: Produced via DCC/DMAP-catalyzed condensation of 3,5-dibromo benzoic acid and 4-aminophenol. The reaction favors amide bond formation over ester linkages under these conditions .
- Applications: Serves as a precursor for diamine monomers in dendritic polymer synthesis. The hydroxyl group enables further functionalization, contrasting with the pyridinyl group in the target compound, which may limit reactivity but enhance thermal stability .
| Property | 2,5-Dibromo-N-(3-pyridinyl)benzamide | 3,5-Dibromo-N-(4-hydroxyphenyl)benzamide |
|---|---|---|
| Substituents | 2,5-dibromo; 3-pyridinyl | 3,5-dibromo; 4-hydroxyphenyl |
| Key Functional Group | Pyridine ring | Phenolic hydroxyl |
| Reactivity | Likely lower (aromatic bromine) | Higher (hydroxyl for conjugation) |
| Application | Research/Pharmaceutical precursor | Polymer precursor |
Neuroleptic Benzamide Derivatives ()
Compounds like amisulpride, tiapride, and sulpiride share the benzamide core but feature substituents such as sulfonyl or alkyl groups. These modifications confer dopamine receptor antagonism, making them effective neuroleptics.
Antineoplastic Benzamide Derivatives ()
Imatinib and nilotinib are tyrosine kinase inhibitors with complex benzamide-based structures. For example:
- Nilotinib (CAS-641571-10-0): Incorporates a trifluoromethyl group and pyrimidinyl amino substituent, yielding a molecular weight of 529.52. These features enhance target specificity and metabolic stability compared to simpler brominated analogs .
Chromeno-Pyridin Benzamide ()
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 6189-52-2) features a fused chromeno-pyridin moiety, increasing molecular complexity (MW 427.4) and likely altering solubility and binding kinetics compared to the target compound. Such structural differences highlight the trade-off between complexity and synthetic feasibility in drug design .
Preparation Methods
Reaction Conditions and Catalysts
Bromination of aromatic compounds typically employs liquid bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) or under electrophilic substitution conditions. For the benzamide substrate, bromination at the 2- and 5-positions must be achieved without compromising the amide bond or pyridinyl group.
Example Protocol (Adapted from CN110759858A):
-
Substrate : N-(3-pyridinyl)benzamide (1.0 equiv).
-
Brominating Agent : Liquid bromine (2.2 equiv).
-
Solvent : Acetic acid (HOAc) or dichloromethane (DCM).
-
Catalyst : Cuprous bromide (CuBr, 0.1 equiv) to enhance regioselectivity.
-
Temperature : 45–55°C for 2–3 hours.
Key Observations :
-
The use of CuBr as a catalyst, as demonstrated in dibromopyridine syntheses, improves yield by minimizing side reactions.
-
Polar aprotic solvents like DCM favor electrophilic aromatic substitution, directing bromine to the ortho and para positions relative to the amide group.
Table 1: Bromination Optimization Data
| Bromine Equiv | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2.0 | None | HOAc | 50 | 45 |
| 2.2 | CuBr | DCM | 50 | 68 |
| 2.5 | FeBr₃ | DCM | 60 | 52 |
Amidation of Pre-Brominated Benzoic Acid
Synthesis of 2,5-Dibromobenzoic Acid
2,5-Dibromobenzoic acid serves as a critical intermediate. It can be synthesized via bromination of benzoic acid using methods analogous to CN105348177A, which describes dibromination of methylpyridine derivatives.
Protocol :
-
Substrate : Benzoic acid (1.0 equiv).
-
Brominating Agent : Br₂ (2.2 equiv) in HBr (48% w/w).
-
Catalyst : CuBr (0.1 equiv).
-
Conditions : 50–60°C for 3 hours.
Amide Bond Formation
Coupling 2,5-dibromobenzoic acid with 3-aminopyridine requires activation of the carboxylic acid. Common methods include:
-
Schlenk Equilibrium : Using thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with 3-aminopyridine.
-
Coupling Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).
Example Protocol :
-
Acid Chloride Formation :
-
2,5-Dibromobenzoic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in DCM for 2 hours.
-
Excess SOCl₂ is removed under reduced pressure.
-
-
Amidation :
-
The acid chloride is dissolved in DCM and added dropwise to a solution of 3-aminopyridine (1.2 equiv) and triethylamine (2.0 equiv).
-
Stir at room temperature for 12 hours.
-
Table 2: Amidation Yield Comparison
| Method | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Schlenk Equilibrium | SOCl₂ | DCM | 75 |
| Coupling Reagent | EDCl/HOBt | DMF | 82 |
Alternative Pathways and Emerging Techniques
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields. For instance, amidation using EDCl/HOBt under microwave conditions (100°C, 30 min) achieves 88% yield.
Green Chemistry Approaches
-
Solvent-Free Bromination : Ball milling 2,5-dibromobenzoic acid with 3-aminopyridine and a catalytic amount of ZnO nanoparticles yields the product in 70% yield.
-
Biocatalytic Methods : Lipase-mediated amidation in ionic liquids, though less explored, offers an eco-friendly alternative.
Challenges and Optimization Strategies
-
Regioselectivity : Uncontrolled bromination may lead to tribrominated byproducts. Using stoichiometric Br₂ and low temperatures (-5 to 15°C) mitigates this.
-
Amidation Efficiency : EDCl/HOBt outperforms traditional acid chloride methods due to milder conditions and reduced racemization.
-
Purification : Recrystallization from ethanol or ethyl acetate/hexane mixtures enhances purity.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2,5-dibromo-N-(3-pyridinyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation of 2,5-dibromobenzoyl chloride with 3-aminopyridine under anhydrous conditions. Key steps include:
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of benzoyl chloride to aminopyridine to ensure complete acylation.
- Solvent selection : Use dichloromethane or tetrahydrofuran (THF) for improved solubility of intermediates.
- Temperature control : Reactions are conducted at 0–5°C initially, followed by gradual warming to room temperature to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product in >85% purity. Analytical validation via NMR and LC-MS is critical .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : and NMR in δ6-DMSO confirm the presence of aromatic protons (δ 7.8–8.4 ppm) and the amide proton (δ ~11.0 ppm). NMR can further validate pyridine nitrogen environments .
- X-ray crystallography : Single-crystal diffraction (e.g., using CHCl₃ as a solvent) reveals hydrogen-bonded dimer motifs (N–H⋯N interactions) and torsion angles between aromatic rings. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for comparative analysis .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 4–8 weeks. Monitor degradation via HPLC.
- Light sensitivity : Use UV-Vis spectroscopy to track absorbance changes under controlled UV exposure.
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates moderate thermal stability) .
Advanced Research Questions
Q. What experimental design strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response studies : Use a factorial design (e.g., 3×3 matrix) to test varying concentrations (1–100 µM) across multiple cell lines. Include positive/negative controls (e.g., kinase inhibitors for enzyme assays).
- Data normalization : Apply Z-score normalization to account for inter-experimental variability.
- Mechanistic follow-up : Combine RNA sequencing and molecular docking to identify off-target interactions if activity diverges from literature .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets. Prioritize pyridine and amide moieties as key pharmacophores.
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes.
- Free energy calculations : Apply MM/GBSA to estimate binding affinities (ΔG ~ -8 to -10 kcal/mol suggests strong interactions) .
Q. What strategies address low solubility in aqueous media during in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) combined with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity.
- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) via solvent evaporation. Characterize particle size (dynamic light scattering) and encapsulation efficiency (HPLC).
- pH adjustment : Test solubility in phosphate buffers (pH 6.5–7.4) to mimic physiological conditions .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting crystallographic data on hydrogen-bonding patterns?
- Methodological Answer :
- CSD mining : Compare with structurally analogous compounds (e.g., 2,3-difluoro-N-(2-pyridyl)benzamide) to identify conserved motifs.
- DFT calculations : Optimize hydrogen bond geometries using Gaussian09 at the B3LYP/6-31G* level. Calculate interaction energies (ΔE ~ -3 to -5 kcal/mol for moderate strength) .
Q. What statistical approaches validate reproducibility in synthetic yield across multiple batches?
- Methodological Answer :
- ANOVA : Compare yields (n ≥ 5 batches) to identify outliers. A p-value <0.05 indicates significant variability.
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, solvent, and catalyst loading.
- Control charts : Track yield trends over time to ensure process stability .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling brominated aromatic compounds?
- Methodological Answer :
- Ventilation : Use fume hoods for all synthetic steps to mitigate inhalation risks.
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Neutralize residual bromine with sodium thiosulfate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
